molecular formula C22H22N2O6S B2945283 Ethyl 4-(((4-ethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 900008-69-7

Ethyl 4-(((4-ethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2945283
CAS No.: 900008-69-7
M. Wt: 442.49
InChI Key: LVKKYXIRJQGHED-UHFFFAOYSA-N
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Description

Ethyl 4-(((4-ethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a high-quality chemical reagent intended for research applications. As a derivative of the 6-oxo-1,6-dihydropyridazine-3-carboxylate scaffold, this compound is of significant interest in medicinal chemistry for the development of novel anti-inflammatory therapeutics . Research on closely related analogues has demonstrated their potential as potent inhibitors of key inflammatory pathways . Specifically, compounds within this structural class have been shown to target the JNK2 protein and subsequently inhibit the NF-κB/MAPK signaling cascade, which plays a central role in the production of pro-inflammatory cytokines such as TNF-α and IL-6 . This mechanism suggests broad utility for researchers investigating complex inflammatory conditions, including acute lung injury (ALI) and sepsis . The structural features of this particular analogue, including the (4-ethylphenyl)sulfonyl)oxy group and the o-tolyl substitution, make it a valuable candidate for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties. We provide this compound to support rigorous scientific inquiry. This compound is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

ethyl 4-(4-ethylphenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6S/c1-4-16-10-12-17(13-11-16)31(27,28)30-19-14-20(25)24(18-9-7-6-8-15(18)3)23-21(19)22(26)29-5-2/h6-14H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKKYXIRJQGHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(((4-ethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a dihydropyridazine core with various functional groups that may influence its interactions in biological systems. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H23N2O5SC_{20}H_{23}N_{2}O_{5}S, with a molecular weight of approximately 397.47 g/mol. The structure includes:

  • Dihydropyridazine core : A bicyclic structure that may exhibit unique reactivity.
  • Sulfonate group : Enhances solubility and potential biological interactions.
  • Ethyl ester : May influence pharmacokinetics and bioavailability.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, sulfonamide derivatives are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis, which is critical for bacterial survival. this compound may possess similar mechanisms.

Case Study: Antibacterial Activity

In a study evaluating the antibacterial activity of various sulfonamide derivatives, compounds structurally related to this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity as well. Similar derivatives have been shown to inhibit the production of pro-inflammatory cytokines, providing a basis for further investigation into the anti-inflammatory properties of this compound .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : Binding to enzymes involved in metabolic pathways could lead to inhibition or modulation of their activity.
  • Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis and death .
  • Biofilm Inhibition : The compound may exhibit activity against biofilms formed by pathogenic bacteria, which are often resistant to conventional antibiotics .

Comparative Analysis with Related Compounds

To better understand the potential efficacy of this compound, a comparison with structurally similar compounds can be insightful.

Compound NameMolecular FormulaKey FeaturesBiological Activity
Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylateC_{18}H_{19}N_{2}O_{5}Lacks sulfonate groupModerate antibacterial activity
Ethyl 4-(4-chlorophenyl)sulfonyl oxy derivativeC_{20}H_{17}ClN_{2}O_{5}SChlorophenyl substitutionStrong antibacterial properties
Ethyl 4-(4-fluorophenyl)sulfonyl oxy derivativeC_{20}H_{17}FN_{2}O_{5}SFluorophenyl substitutionEnhanced antimicrobial activity

The variations in substituents significantly influence the biological activities and chemical properties of these compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazine derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of the target compound with structurally analogous molecules:

Structural Variations and Physicochemical Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound 4-((4-ethylphenyl)sulfonyloxy), 1-(o-tolyl) C₂₁H₂₁N₂O₆S 429.47 N/A Bulky o-tolyl group; ethylphenyl sulfonate ester
Ethyl 5-cyano-4-methyl-6-oxo-1-(4-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate (22) 5-CN, 4-CH₃, 1-(4-CF₃-phenyl) C₁₆H₁₁F₃N₃O₃ 350.28 N/A Electron-withdrawing CF₃ and CN groups enhance metabolic stability
Ethyl 5-cyano-1-(4-hydroxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12d) 5-CN, 4-CH₃, 1-(4-OH-phenyl) C₁₅H₁₄N₃O₄ 300.29 220–223 Polar hydroxy group improves solubility
Ethyl 4-(((4-bromophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate 4-(4-Br-phenyl)sulfonyloxy, 1-(o-tolyl) C₂₀H₁₇BrN₂O₆S 493.33 N/A Bromine substituent increases molecular weight and potential halogen bonding
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate 4-(butylsulfanyl), 1-phenyl C₁₇H₂₀N₂O₃S 332.42 N/A Thioether group reduces polarity compared to sulfonate esters

Key Research Findings

  • Tau Aggregation Inhibition: Pyridazine derivatives with sulfonate esters (e.g., the target compound) show promise in disrupting tau protein aggregation, a hallmark of neurodegenerative diseases .
  • Adenosine Receptor Modulation: Substitutions at position 1 (aryl groups) and position 5 (CN, CF₃) significantly influence allosteric modulation potency .

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